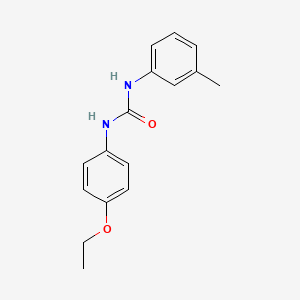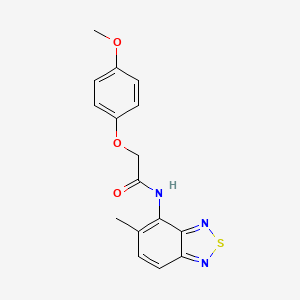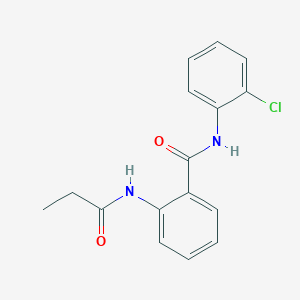
1-(4-Ethoxyphenyl)-3-(3-methylphenyl)urea
描述
N-(4-ethoxyphenyl)-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 3-methylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-(3-methylphenyl)urea may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of polymers or as a stabilizer in certain formulations.
作用机制
The mechanism by which N-(4-ethoxyphenyl)-N’-(3-methylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of aromatic rings and functional groups can facilitate binding to specific molecular targets.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-N’-(3-methylphenyl)urea
- N-(4-ethoxyphenyl)-N’-(4-methylphenyl)urea
- N-(4-ethoxyphenyl)-N’-(3-chlorophenyl)urea
Uniqueness
N-(4-ethoxyphenyl)-N’-(3-methylphenyl)urea is unique due to the specific positioning of the ethoxy and methyl groups on the aromatic rings, which can influence its reactivity and interactions compared to similar compounds.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-9-7-13(8-10-15)17-16(19)18-14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFZWONDGQULAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4241744.png)
![2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4241751.png)

![5-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-furaldehyde](/img/structure/B4241777.png)

![methyl 2'-amino-1'-methyl-2,4-dioxo-4,5,6,7-tetrahydro-1'H-spiro[1-benzofuran-3,4'-quinoline]-3'-carboxylate](/img/structure/B4241784.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4241788.png)
![N-(3-{[2-(4-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4241796.png)
![2-[(3-methylbutanoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4241797.png)
![N-(4-fluorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4241799.png)
![1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4241807.png)
![N-{[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE](/img/structure/B4241814.png)
![1-(PIPERIDIN-1-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ETHAN-1-ONE](/img/structure/B4241837.png)
![methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4241839.png)
